

# Data Presentation: Potency and Selectivity of AM-9635

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Compound of Interest		
Compound Name:	AM-9635	
Cat. No.:	B8525693	Get Quote

The inhibitory activity of **AM-9635** was assessed against two isoforms of monoamine oxidase, MAO-A and MAO-B, to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using in vitro enzyme inhibition assays.

Compound	Target Enzyme	IC50 (nM)
AM-9635	MAO-A	15
AM-9635	МАО-В	1250

The data clearly indicates that AM-9635 is a potent and selective inhibitor of MAO-A.

# Experimental Protocols In Vitro Enzyme Inhibition Assay for MAO-A

This protocol details the determination of the IC50 value of **AM-9635** for MAO-A using a continuous spectrophotometric method.[1]

#### Materials:

- Human recombinant MAO-A
- Kynuramine (substrate)



- AM-9635 (test compound)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Dimethyl sulfoxide (DMSO)
- 96-well UV-transparent microplates
- Spectrophotometer capable of reading at 316 nm

### Procedure:

- Prepare a stock solution of AM-9635 in DMSO. Create a series of dilutions of AM-9635 in potassium phosphate buffer.
- In a 96-well plate, add 20 μL of the AM-9635 dilutions to each well. For the control wells (no inhibitor), add 20 μL of buffer with the same final concentration of DMSO.
- Add 160 μL of potassium phosphate buffer to all wells.
- Add 10 μL of a pre-diluted solution of human recombinant MAO-A to all wells.
- Incubate the plate at 37°C for 15 minutes.
- To initiate the enzymatic reaction, add 10  $\mu L$  of the kynuramine substrate solution to each well.
- Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 316 nm every minute for 30 minutes. The product of the reaction, 4-hydroxyquinoline, absorbs at this wavelength.
- Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve.
- Plot the percentage of inhibition [(V\_control V\_inhibitor) / V\_control] \* 100 against the logarithm of the AM-9635 concentration.



 Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Workflow for Enzyme Inhibition Assay



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Caption: Workflow of the in vitro enzyme inhibition assay for AM-9635.

## **Cell-Based Reporter Assay for MAO-A Activity**

This protocol describes a cell-based assay to measure the functional activity of **AM-9635** in a cellular context. This assay utilizes a reporter gene under the control of a promoter responsive to the downstream effects of MAO-A activity.

### Materials:

- HEK293 cells stably expressing human MAO-A and a luciferase reporter construct.
- Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.
- AM-9635 (test compound).
- Tyramine (substrate for MAO-A in cells).
- Luciferase assay reagent.
- White, opaque 96-well cell culture plates.
- Luminometer.

#### Procedure:



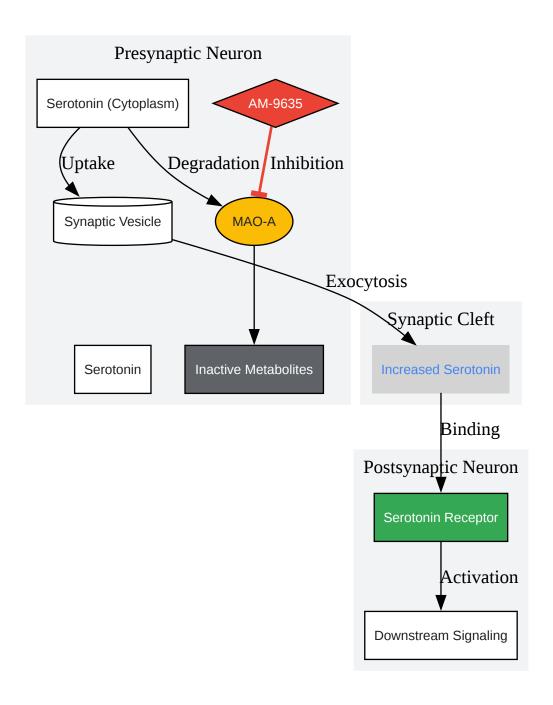
- Seed the HEK293 reporter cells in a 96-well plate at a density of 5 x 10<sup>4</sup> cells per well and incubate for 24 hours.
- Prepare serial dilutions of AM-9635 in cell culture medium.
- Remove the old medium from the cells and add 100  $\mu$ L of the **AM-9635** dilutions to the respective wells. Incubate for 1 hour at 37°C.
- Add 10 μL of tyramine to the wells to stimulate MAO-A activity.
- Incubate the plate for an additional 6 hours at 37°C.
- Allow the plate to equilibrate to room temperature.
- Add 100 μL of luciferase assay reagent to each well.
- · Measure the luminescence using a luminometer.
- Calculate the percentage of inhibition based on the luminescence signal in the control (vehicle-treated) and AM-9635-treated wells.
- Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the AM-9635 concentration.

## **Signaling Pathway**

**AM-9635** exerts its effect by inhibiting MAO-A, which is located on the outer mitochondrial membrane. MAO-A is responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine in the presynaptic neuron. By inhibiting MAO-A, **AM-9635** increases the concentration of these neurotransmitters in the cytoplasm, leading to their increased packaging into synaptic vesicles and subsequent release into the synaptic cleft. This enhances neurotransmission.

MAO-A Signaling Pathway





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## References

- 1. Enzyme Inhibition Assays for Monoamine Oxidase PubMed [pubmed.ncbi.nlm.nih.gov]
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